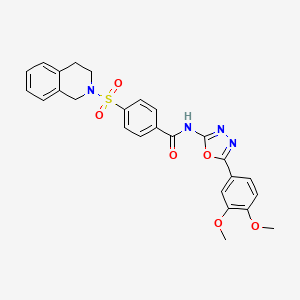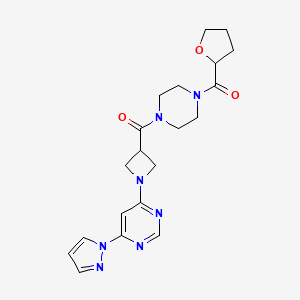![molecular formula C20H22N4 B2556276 1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-99-7](/img/structure/B2556276.png)
1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C20H22N4 and a molecular weight of 318.425 . It’s part of a collection of chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which this compound is a part of, usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring and a benzimidazole moiety . The benzimidazole moiety allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Physical And Chemical Properties Analysis
The compound has a linear formula of C20H22N4 and a molecular weight of 318.425 . More specific physical and chemical properties are not available as Sigma-Aldrich does not collect analytical data for this product .Aplicaciones Científicas De Investigación
Antibacterial Activities
Compounds within the benzimidazole class, including structures similar to "1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile," have been synthesized and evaluated for their antibacterial properties. Some of these compounds show low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Yun He et al., 2003).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds demonstrate significant fluorescence emission intensity upon binding to ct-DNA, suggesting their application in bioanalytical and diagnostic fields (N. Perin et al., 2011).
Molecular Docking Studies on Estrogen and Progesterone Receptors
A study on benzothiazolopyridine compounds synthesized through a piperidine-catalyzed process revealed their potential interaction with estrogen and progesterone receptors, indicating possible applications in cancer research and therapy (M. Shirani et al., 2021).
Antimicrobial Activity Screening
Pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, were synthesized and tested for antimicrobial activities. These compounds showed potential in inducing bacterial cell membrane rupture, suggesting their utility in developing new antimicrobial agents (Radhika Bhat and N. Begum, 2021).
Synthesis and Neuroleptic Activity
Research on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles and similar structures demonstrated neuroleptic activity comparable to haloperidol, a notable antipsychotic drug. This indicates the potential of piperidinyl-benzimidazole derivatives in developing new treatments for psychiatric disorders (J. Strupczewski et al., 1985).
Mecanismo De Acción
While the specific mechanism of action for this compound is not clear, benzimidazole derivatives are known to have diverse biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
Propiedades
IUPAC Name |
1-piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-15-13-19(23-11-6-3-7-12-23)24-18-10-5-4-9-17(18)22-20(24)16(15)14-21/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSCZCXBKQGHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)



![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)




![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)


![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)